尼波霉素
描述
尼博霉素是一种天然抗生素化合物,属于吡啶喹啉二酮家族。 它首次发现于 1955 年,由链霉菌属产生,该属是土壤细菌的一类,以其产生多种生物活性次级代谢产物的能力而闻名 . 尼博霉素因其独特的能力而引起了人们的极大兴趣,该能力可以对抗喹诺酮耐药细菌,使其成为对抗抗生素耐药性的一个有希望的候选药物 .
科学研究应用
尼博霉素具有广泛的科学研究应用,包括:
作用机制
尼博霉素通过靶向细菌DNA旋转酶发挥作用,该酶对DNA复制至关重要。 它特异性地抑制在喹诺酮耐药细菌中发现的DNA旋转酶的突变形式,从而恢复其对喹诺酮类抗生素的敏感性 .
生化分析
Biochemical Properties
Nybomycin interacts with a variety of enzymes and proteins. It is known to inhibit a quinoline-resistant Ser84Leu mutant DNA gyrase (GyrA), a type II topoisomerase . The nature of these interactions is largely due to the structural properties of Nybomycin .
Cellular Effects
Nybomycin has been reported to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the DNA gyrase, thereby affecting DNA replication . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nybomycin exerts its effects at the molecular level through binding interactions with biomolecules, specifically the DNA gyrase . This leads to enzyme inhibition, which in turn can cause changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Nybomycin has a stable structure, which allows it to maintain its inhibitory effects on the DNA gyrase over time .
Dosage Effects in Animal Models
The effects of Nybomycin at different dosages in animal models have not been extensively studied. Given its mechanism of action, it is likely that higher doses could lead to increased inhibition of DNA gyrase, potentially leading to toxic effects .
Metabolic Pathways
Nybomycin is involved in the DNA replication pathway, where it interacts with the DNA gyrase enzyme . This interaction can affect metabolic flux or metabolite levels .
Transport and Distribution
Given its molecular structure and hydrophobic properties, it is likely that it can passively diffuse across cell membranes .
Subcellular Localization
The subcellular localization of Nybomycin is likely to be in the nucleus, given its interaction with DNA gyrase, an enzyme involved in DNA replication . This could potentially affect its activity or function .
The information provided here is based on current knowledge and may be subject to change as new research findings emerge .
准备方法
合成路线和反应条件: 尼博霉素的合成涉及多个步骤,从吡啶喹啉二酮核的形成开始。 报道的一种强大的合成路线涉及使用一种可扩展且高效的方法来生产尼博霉素类似物 . 该过程通常包括以下步骤:
- 通过环化反应形成吡啶喹啉二酮核。
- 引入官能团以增强生物活性。
- 最终产物的纯化和表征。
工业生产方法: 尼博霉素的工业生产主要通过使用链霉菌菌株的发酵过程来实现。 发酵条件的优化,例如营养成分、pH、温度和通气,对于最大限度地提高产量至关重要 . 基因工程的进步也使得尼博霉素基因簇在其他微生物宿主中的异源表达成为可能,从而进一步提高了生产效率 .
化学反应分析
反应类型: 尼博霉素会发生各种化学反应,包括:
氧化: 尼博霉素可以被氧化形成脱氧尼博醌,这是一种具有强生物活性的衍生物.
还原: 还原反应可以修饰醌部分,改变化合物的反应性和生物学特性。
取代: 取代反应可以引入不同的官能团,导致形成具有增强活性的尼博霉素类似物。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 可以在温和至中等条件下使用各种亲核试剂和亲电试剂。
主要形成的产物:
脱氧尼博醌: 通过氧化形成,这种化合物对癌细胞系表现出显著的细胞毒性.
尼博霉素类似物: 已经合成了具有修饰官能团的各种类似物以增强抗菌活性.
相似化合物的比较
尼博霉素因其“反向抗生素”效应而独一无二,这使其与其他抗生素区别开来。类似化合物包括:
脱氧尼博霉素: 尼博霉素的类似物,对喹诺酮耐药细菌具有相似的活性.
氟喹诺酮类: 一类以DNA旋转酶为靶点的抗生素,但由于抗药性突变,它们通常变得无效.
红霉素类: 具有抗真菌和抗菌活性的化合物,在结构上与尼博霉素相关.
尼博霉素靶向耐药细菌的能力及其合成修饰的潜力使其成为对抗抗生素耐药性的持续斗争中的一种宝贵化合物。
属性
IUPAC Name |
6-(hydroxymethyl)-3,10-dimethyl-15-oxa-3,13-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2(7),5,8,10-pentaene-4,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-8-3-13(21)18-7-22-16-14-11(5-10(8)15(16)18)9(6-19)4-12(20)17(14)2/h3-5,19H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMUGCUFXWTNSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2COC3=C2C1=CC4=C3N(C(=O)C=C4CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949186 | |
Record name | 8-(Hydroxymethyl)-6,11-dimethyl-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26326-47-6, 30408-30-1 | |
Record name | 8-(Hydroxymethyl)-6,11-dimethyl-4H-(1,3)oxazolo(5,4,3-ij)pyrido(3,2-g)quinoline-4,10(11H)-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026326476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nybomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030408301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nybomycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-(Hydroxymethyl)-6,11-dimethyl-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NYBOMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLB430F005 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Nybomycin a potentially valuable antibiotic?
A1: Nybomycin exhibits a unique activity profile known as a “reverse antibiotic.” It primarily inhibits the growth of fluoroquinolone-resistant bacteria, particularly certain Gram-positive species carrying specific mutations in the gyrA gene, encoding a subunit of DNA gyrase [, ]. This selectivity makes it a promising candidate for combating antibiotic resistance.
Q2: How does Nybomycin exert its antibacterial effect?
A2: Nybomycin targets bacterial DNA gyrase, an essential enzyme for bacterial DNA replication [, ]. While its exact mechanism of action requires further investigation, studies suggest that it preferentially inhibits mutant forms of DNA gyrase found in fluoroquinolone-resistant bacteria []. Interestingly, a study also showed that Nybomycin inhibits both fluoroquinolone-sensitive and -resistant Escherichia coli DNA gyrase with similar potency in a strain with enhanced permeability [].
Q3: What is the biosynthetic origin of the unique tetracyclic structure of Nybomycin?
A3: Research has unveiled that the biosynthesis of Deoxynybomycin, a precursor to Nybomycin, involves a fascinating enzymatic cascade []. A key step is the formation of the characteristic 4-oxazoline ring, catalyzed by the enzyme DnmT, an iron(II)/α-ketoglutarate-dependent dioxygenase.
Q4: Can you explain the role of DnmT in more detail?
A4: DnmT exhibits a remarkable multifunctionality. It not only catalyzes the formation of the 4-oxazoline ring in Deoxynybomycin but also demonstrates the capability to decompose this ring and perform N-demethylation, converting Deoxynybomycin back to its precursor, Prenybomycin []. This intriguing observation suggests a potential regulatory mechanism controlling the intracellular Deoxynybomycin levels.
Q5: What insights into the DnmT catalytic mechanism have been gained?
A5: A combination of structure modeling, site-directed mutagenesis, and sophisticated quantum mechanics calculations has shed light on the intricacies of DnmT-catalyzed reactions, providing valuable mechanistic understanding []. These findings contribute to our expanding knowledge of the functional diversity displayed by iron(II)/α-ketoglutarate-dependent dioxygenases in the biosynthesis of natural products.
Q6: Beyond its antibacterial activity, what other biological activities have been observed for Nybomycin and its derivatives?
A6: Recent studies have uncovered intriguing new bioactivities for Nybomycin and its related compounds. For instance, Deoxynyboquinone, a Nybomycin metabolite, has demonstrated potent cytotoxic activity against various cancer cell lines []. Moreover, it can inhibit 4E-BP1 phosphorylation, suggesting its potential to modulate cap-dependent translation through reactive oxygen species-mediated pathways [].
Q7: Are there any findings related to the impact of Nybomycin derivatives on regeneration processes?
A7: Yes, intriguingly, γ-rubromycin, a compound structurally related to Nybomycin, has emerged as a novel inhibitor of tail regeneration in axolotl embryos []. This finding opens up exciting avenues for further investigation into the potential roles of Nybomycin and its derivatives in developmental biology and regenerative medicine.
Q8: What are the limitations in studying the structure-activity relationship of Nybomycin?
A8: Despite its promise, exploring the structure-activity relationship of Nybomycin has been hampered by synthetic challenges []. The development of new, scalable, and robust synthetic routes is crucial to facilitate the generation of diverse Nybomycin analogs, which is essential for comprehensive structure-activity relationship studies.
Q9: How does heterologous expression contribute to our understanding of Nybomycin?
A9: Heterologous expression of the Nybomycin gene cluster, originally identified in the marine bacterium Streptomyces albus subsp. chlorinus, has proven invaluable []. This approach, using Streptomyces albus Del14 as a host, has not only enabled Nybomycin production but has also led to the discovery of a novel metabolite, Benzanthric acid []. This highlights the power of heterologous expression for uncovering hidden metabolic potential and identifying new bioactive molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。